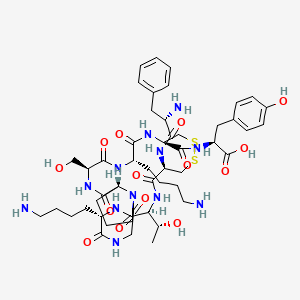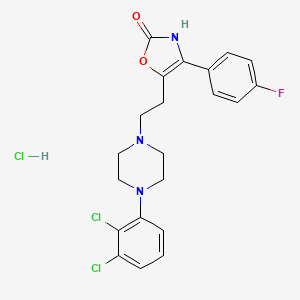
2(3H)-Oxazolone, 5-(2-(4-(2,3-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 5-(2-(4-(2,3-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a complex organic compound that features an oxazolone ring, a piperazine moiety, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazolone ring, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include:
Oxazolone formation: Cyclization of amino acids or peptides.
Piperazine introduction: Nucleophilic substitution reactions.
Phenyl group substitution: Electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the oxazolone ring or the phenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolone ring and piperazine moiety may play crucial roles in binding to these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Oxazolone derivatives: Compounds with similar oxazolone rings but different substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety with various substitutions.
Phenyl-substituted compounds: Compounds with different phenyl group substitutions.
Uniqueness
This compound’s unique combination of an oxazolone ring, piperazine moiety, and substituted phenyl groups distinguishes it from other similar compounds. Its specific structure may confer unique pharmacological properties or chemical reactivity.
Properties
CAS No. |
120944-20-9 |
|---|---|
Molecular Formula |
C21H21Cl3FN3O2 |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
5-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H20Cl2FN3O2.ClH/c22-16-2-1-3-17(19(16)23)27-12-10-26(11-13-27)9-8-18-20(25-21(28)29-18)14-4-6-15(24)7-5-14;/h1-7H,8-13H2,(H,25,28);1H |
InChI Key |
KYOYJSKPZXQJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=C(C(=CC=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


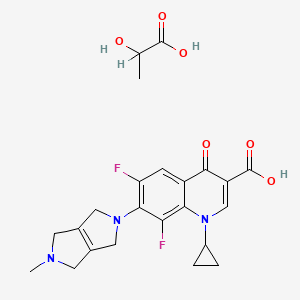


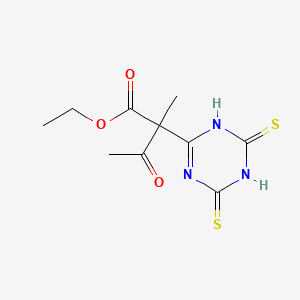

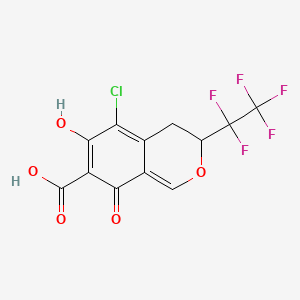



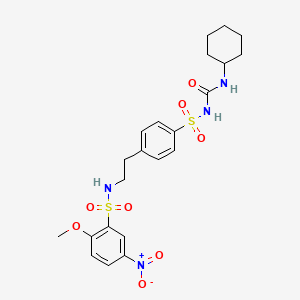


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
